molecular formula C56H104O8Sn B12705332 Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate CAS No. 84029-72-1

Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate

Cat. No.: B12705332
CAS No.: 84029-72-1
M. Wt: 1024.1 g/mol
InChI Key: DETMVBCKVFEAAM-NUJFUEHTSA-L
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Description

Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound is characterized by its unique structure, which includes multiple dodecyl groups and a stannatetracosa core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate typically involves the reaction of dodecyl-substituted precursors with tin-based reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Common solvents used in the synthesis include organic solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized to ensure high yield and purity of the product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.

    Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins or interfering with membrane integrity. The pathways involved may include oxidative stress and apoptosis in the case of its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): A widely used surfactant with similar dodecyl groups.

    Dodecyl benzene sulfonate: Another surfactant with a dodecyl chain, used in detergents and cleaning agents.

Uniqueness

Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate is unique due to its organotin core, which imparts distinct chemical and biological properties

Properties

CAS No.

84029-72-1

Molecular Formula

C56H104O8Sn

Molecular Weight

1024.1 g/mol

IUPAC Name

4-O-[[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxy-didodecylstannyl] 1-O-dodecyl (Z)-but-2-enedioate

InChI

InChI=1S/2C16H28O4.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-12H2,2H3;/q;;;;+2/p-2/b2*13-12-;;;

InChI Key

DETMVBCKVFEAAM-NUJFUEHTSA-L

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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